molecular formula C19H29N3O4 B5543745 N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide

N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide

Cat. No. B5543745
M. Wt: 363.5 g/mol
InChI Key: XTJOSUNHPSPAPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, which include compounds similar to N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide, involves various strategies. These include intramolecular spirocyclization of 4-substituted pyridines and cascade cyclization reactions. For instance, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid under refluxing conditions without catalysts demonstrates the complexity and versatility of approaches for creating diazaspiro[5.5]undecane derivatives (Ahmed et al., 2012).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been extensively studied through various analytical techniques, including NMR and X-ray crystallography. These studies reveal intricate details about the molecular conformation, such as the preference of the cyclohexanone unit in spirocycles to adopt a chair conformation, highlighting the critical role of molecular geometry in determining the compound's physical and chemical properties (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including spirocyclization and Michael addition reactions. These reactions are pivotal in synthesizing complex molecular architectures. For instance, the microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes showcases the compound's reactivity and the methodologies employed for its functionalization and derivatization (Macleod et al., 2006).

Scientific Research Applications

Synthesis and Chemical Properties

  • Conversion to Oxime Derivatives : Research has demonstrated the synthesis of oxime derivatives from ketones of heterocyclic spiro compounds, highlighting the chemical versatility of diazaspirocycles (Rahman et al., 2013).
  • Microwave-assisted Synthesis : A study reported the microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes, showcasing the efficiency of novel synthesis techniques (Macleod et al., 2006).
  • Catalyst-free Synthesis : An efficient catalyst-free synthesis method for nitrogen-containing spiro heterocycles was developed, emphasizing the significance of green chemistry approaches (Aggarwal et al., 2014).
  • Electrochemistry in Non-aqueous Media : The electrochemical behavior of diazaspirocycles in non-aqueous media was investigated, providing insights into their redox properties (Abou-Elenien et al., 1991).

Biological and Pharmaceutical Potential

  • Antihypertensive Activity : Some diazaspirocycles have been explored for their antihypertensive effects, with specific compounds demonstrating significant activity (Clark et al., 1983).
  • Anticonvulsant Profiles : The synthesis and anticonvulsant potential of certain diazaspiro compounds were reported, identifying compounds with promising efficacy (Aboul-Enein et al., 2014).
  • Immunomodulatory Effects : A study on 3,9-diazaspiro[5.5]undecane-based compounds revealed their potential as GABA_A receptor antagonists with immunomodulatory effects, suggesting a new avenue for therapeutic exploration (Bavo et al., 2021).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-25-12-3-9-22-15-19(6-5-17(22)23)7-10-21(11-8-19)18(24)20-14-16-4-2-13-26-16/h2,4,13H,3,5-12,14-15H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJOSUNHPSPAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCC1=O)CCN(CC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide

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